Rhodblock 1a

Descripción general

Descripción

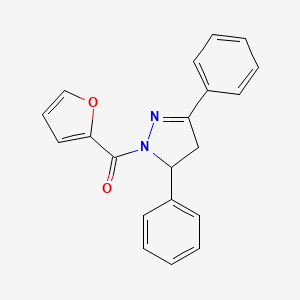

Rhodblock 1a, also known as (4,5-Dihydro-3,5-diphenyl-1H-pyrazol-1-yl)-2-furanyl-methanone, is a chemical compound with the empirical formula C20H16N2O2 and a molecular weight of 316.35 g/mol . It is primarily known for its role as an inhibitor of the Rho Kinase pathway . This pathway is crucial in various cellular processes, including cell division, migration, and contraction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rhodblock 1a involves the reaction of 4,5-dihydro-3,5-diphenyl-1H-pyrazole with 2-furanyl-methanone under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Rhodblock 1a undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different furan derivatives, while reduction could result in the formation of various pyrazole derivatives.

Aplicaciones Científicas De Investigación

Key Findings from Research Studies

- Synergistic Effects with Rho RNAi :

-

Impact on Cytokinesis :

- In experiments using Drosophila Kc167 cells, treatment with this compound resulted in mislocalization of Rho and other cytokinesis proteins, leading to failed cytokinesis in some cells . This mislocalization is critical for understanding how disruptions in the Rho pathway can lead to cellular abnormalities.

-

Structure-Activity Relationship :

- A comparative analysis of Rhodblock derivatives revealed that specific substituents on the compound significantly influence its activity. For instance, variations such as Rhodblock 1c showed reduced activity compared to this compound, highlighting the importance of molecular structure in pharmacological efficacy .

Comprehensive Data Tables

The following table summarizes the synergy ratios observed for various Rhodblocks when combined with Rho RNAi:

| Rhodblock | Concentration (μM) | Synergy Ratio |

|---|---|---|

| 1a | 10 | 14.7 |

| 1b | 30 | 8.1 |

| 2 | 30 | 4.0 |

| 3 | 100 | 9.0 |

| 6 | 100 | 3.5 |

Note: Synergy ratios greater than 4 indicate strong interactions, while those between 2 and 4 indicate moderate interactions .

Case Study: Dissecting Cytokinesis Mechanisms

In one notable study, researchers utilized this compound to investigate its effects on microtubule dynamics during cytokinesis. Live-cell imaging revealed that cells treated with this compound exhibited abnormal microtubule bundling instead of forming a single midzone structure . This finding underscores the compound's utility in dissecting complex cellular processes and its potential as a probe for studying Rho pathway dynamics.

Case Study: Targeting Rho Kinase

Another aspect explored was the inhibition of Rho-associated protein kinase (ROCK) by Rhodblock compounds. While Rhodblock 6 was identified as a direct ROCK inhibitor, this compound also affected ROCK activity indirectly by altering the localization and function of other proteins within the Rho pathway . This dual action provides insights into how small molecules can be employed to modulate signaling pathways at multiple levels.

Mecanismo De Acción

Rhodblock 1a exerts its effects by inhibiting the Rho Kinase pathway . This pathway is involved in the regulation of the cytoskeleton, cell shape, and motility. By inhibiting Rho Kinase, this compound disrupts the phosphorylation of myosin light chain, which is essential for various cellular functions, including contraction and migration .

Comparación Con Compuestos Similares

Similar Compounds

Rhodblock 1b: Structurally related to Rhodblock 1a, with variations in the furan substituent.

Rhodblock 6: Another inhibitor of the Rho Kinase pathway, identified in the same screening process as this compound.

Uniqueness

This compound is unique due to its specific inhibitory action on the Rho Kinase pathway, making it a valuable tool for studying this pathway’s role in various cellular processes. Its structural features, such as the pyrazole and furan rings, contribute to its distinct chemical properties and biological activities.

Actividad Biológica

Rhodblock 1a is a small molecule identified as a potent modulator of the Rho signaling pathway, which plays a crucial role in various cellular processes, including cytokinesis, cell migration, and cytoskeletal organization. This compound has garnered attention for its ability to synergize with RNA interference (RNAi) targeting Rho, making it a valuable tool in biological research.

This compound disrupts the connection between cortical activities and microtubule-bound activities within the Rho pathway. This disruption is particularly significant during cytokinesis, where proper localization and activation of proteins are essential for successful cell division. The compound has been shown to enhance the effects of Rho RNAi, leading to an increased proportion of binucleate cells, indicative of cytokinesis failure when treated with both this compound and Rho RNAi .

Synergistic Effects

The biological activity of this compound has been quantified through various assays that demonstrate its synergistic effects with other inhibitors and RNAi treatments. Specifically, this compound is active at a concentration of 100 μM and synergizes effectively with Rho RNAi at 10 μM . This synergy suggests that this compound enhances the efficacy of Rho pathway inhibition, providing insights into its potential applications in therapeutic contexts .

Inhibition of Rho Kinase

This compound is part of a broader class of compounds known as Rhodblocks, which includes Rhodblock 6—an established Rho kinase (ROCK) inhibitor. While Rhodblock 6 has been directly linked to inhibiting ROCK activity and disrupting stress fibers in human cells, this compound's specific target interactions remain less defined but are believed to involve similar pathways .

Impact on Cytokinesis

Research indicates that this compound affects the localization of phosphorylated myosin regulatory light chain (MRLC) during cytokinesis. In cells treated with this compound, midzone microtubules do not form a single bundle as expected; instead, they often aggregate into multiple structures. This aberration in microtubule organization signifies a disruption in normal cytokinetic processes .

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of this compound through various experimental designs:

- Cell Cycle Analysis : Experiments demonstrated that this compound significantly increases the number of binucleate cells when combined with Rho RNAi, confirming its role in inhibiting proper cell division .

- Wound Healing Assays : In studies focusing on cerebrovascular pericytes, it was observed that migration was reduced to baseline levels in apoE-depleted pericytes treated with this compound. This highlights its potential role in modulating cell migration and tissue repair mechanisms .

Comparative Data Table

The following table summarizes key findings regarding the biological activity and effects of this compound compared to other compounds within the Rhodblock series:

| Compound | Concentration Active | Synergistic Partner | Effect on Cytokinesis | Notable Findings |

|---|---|---|---|---|

| This compound | 100 μM | Rho RNAi (10 μM) | Increased binucleate cells | Disrupts midzone microtubule organization |

| Rhodblock 6 | Not specified | ROCK | Inhibits stress fiber formation | Directly inhibits ROCK activity |

| Rhodblock 3 | Not specified | Not specified | Differential effects on proteins | Targets different proteins within the pathway |

Propiedades

IUPAC Name |

(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-20(19-12-7-13-24-19)22-18(16-10-5-2-6-11-16)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIXLXIVAMCBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387961 | |

| Record name | Rhodblock 1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701226-08-6 | |

| Record name | Rhodblock 1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodblock 1a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.